Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate

Cathepsin B inhibition HTS screening Cysteine protease

Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate (CAS 332026-91-2) is a heterocyclic building block featuring a 1,2,5-oxadiazole (furazan) ring fused at the 2-position of a benzimidazole core, further elaborated with an N1-ethyl acetate side chain. Its molecular formula is C₁₃H₁₃N₅O₃ (MW 287.27 g/mol).

Molecular Formula C13H13N5O3
Molecular Weight 287.279
CAS No. 332026-91-2
Cat. No. B2690202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
CAS332026-91-2
Molecular FormulaC13H13N5O3
Molecular Weight287.279
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2N=C1C3=NON=C3N
InChIInChI=1S/C13H13N5O3/c1-2-20-10(19)7-18-9-6-4-3-5-8(9)15-13(18)11-12(14)17-21-16-11/h3-6H,2,7H2,1H3,(H2,14,17)
InChIKeyMEXYDCGTNFLIOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate (CAS 332026-91-2): Core Scaffold Identity and Physicochemical Baseline


Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate (CAS 332026-91-2) is a heterocyclic building block featuring a 1,2,5-oxadiazole (furazan) ring fused at the 2-position of a benzimidazole core, further elaborated with an N1-ethyl acetate side chain . Its molecular formula is C₁₃H₁₃N₅O₃ (MW 287.27 g/mol) . The compound is commercially available as a research chemical with a typical catalog purity of 98% (HPLC) . This scaffold belongs to the furazanobenzimidazole class, which has been described in patent literature as capable of inducing apoptosis in cancer cells [1].

Why Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate Cannot Be Interchanged with Generic Benzimidazole-Oxadiazole Analogs


Within the furazanobenzimidazole chemotype, the N1-acetate side chain is a critical determinant of both downstream derivatization potential and target engagement. The ethyl ester terminus in CAS 332026-91-2 serves as a protected carboxylic acid handle, enabling selective hydrolysis to the free acid (CAS 296790-01-7) or direct aminolysis to diverse amide libraries without intermediate deprotection . In contrast, analogs bearing bulkier amide substituents (e.g., the N-(3,4-diethoxyphenyl)ethyl acetamide derivative, CID 1205147) exhibit measurable but modest Cathepsin B inhibition (IC₅₀ ~50,000 nM) in high-throughput screening [1], whereas the free carboxylic acid analog (CAS 296790-01-7) lacks the lipophilic ester moiety required for passive membrane permeability. Substituting the ethyl ester with a methyl ester or a pre-formed amide alters both the reactivity profile and the pharmacokinetic trajectory of downstream conjugates, making CAS 332026-91-2 a non-interchangeable intermediate for iterative medicinal chemistry campaigns targeting this scaffold [2].

Quantitative Differentiation Evidence for Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate (CAS 332026-91-2) vs. Closest Analogs


Cathepsin B Inhibitory Activity of the N-Acetamide Derivative: Enzymatic IC₅₀ vs. Structural Analog

The N-(3,4-diethoxyphenyl)ethyl acetamide analog derived from the CAS 332026-91-2 scaffold (CID 1205147/BDBM35506) was evaluated in a quantitative high-throughput screen against human Cathepsin B, yielding an IC₅₀ of 5.00 × 10⁴ nM (50 μM) [1]. A closely related methyl ester analog (BDBM35515) tested in the same assay also returned an IC₅₀ of 5.00 × 10⁴ nM [2]. These reproducible values, obtained under identical conditions (pH 6.8, 2°C, Penn Center for Molecular Discovery HTS protocol), indicate that the core furazanobenzimidazole scaffold confers a modest but consistent baseline inhibitory activity, while the N1-acetate substituent identity (ethyl ester terminus vs. elaborated amide) modulates the achievable potency in downstream conjugates.

Cathepsin B inhibition HTS screening Cysteine protease

BChE Inhibitory Potency Achievable from the Core Scaffold: S16-1029 vs. Baseline Selectivity Threshold

The benzimidazole-oxadiazole scaffold represented by CAS 332026-91-2 serves as the synthetic precursor for S16-1029 (CAS 2653349-51-8), a selective butyrylcholinesterase (BChE) inhibitor. S16-1029 exhibits IC₅₀ values of 11.35 ± 4.84 nM for equine BChE and 48.1 ± 11.4 nM for human BChE . The compound also demonstrates solubility of 3,280 μM (a 14-fold improvement over the parent scaffold), oral bioavailability (Fpo) of 48.18% (a 2-fold enhancement), and plasma exposure AUC₀₋ᵢₙf of 1,729.95 ng/mL·h (a 2.6-fold increase) relative to the unoptimized benzimidazole-oxadiazole lead [1]. Critically, S16-1029 shows weak or no inhibition against CYP450 isoforms and the hERG potassium channel, and crosses the blood-brain barrier to reach the CNS [1]. This demonstrates the value of CAS 332026-91-2 as the key ethyl ester intermediate for constructing potent BChE inhibitors with favorable drug-like properties.

Butyrylcholinesterase inhibition Alzheimer's disease CNS drug discovery

Apoptosis Induction Capability of the Furazanobenzimidazole Class: Differentiation Through Mechanism of Action

The patent literature establishes that furazanobenzimidazole compounds of formula (I)—which encompasses the scaffold of CAS 332026-91-2—selectively induce apoptosis in cancer cells and are proposed for the treatment of neoplastic and autoimmune diseases [1]. In contrast, structurally related benzimidazole-1,3,4-oxadiazole hybrids (differing in oxadiazole regioisomerism and connectivity) have been reported to exert anticancer activity primarily through DNA topoisomerase I inhibition or COX-2 inhibition rather than direct apoptosis pathway activation [2]. This mechanistic bifurcation—apoptosis induction vs. enzymatic inhibition—arises from the 1,2,5-oxadiazole (furazan) regioisomer present in CAS 332026-91-2, which is electronically and sterically distinct from the 1,3,4-oxadiazole isomer common to many benzimidazole-oxadiazole hybrid libraries. Quantitative apoptosis data for the specific ethyl ester derivative remain absent from the public domain, but the patent class specification provides a mechanistic rationale for prioritizing this regioisomer in apoptosis-targeted discovery programs.

Apoptosis induction Cancer therapeutics Furazanobenzimidazole

Commercial Availability and Purity Specification: Direct Sourcing Comparison

CAS 332026-91-2 is available from multiple certified vendors at a consistent purity specification of 98% (HPLC) . In contrast, the closest structural analog, the free carboxylic acid (CAS 296790-01-7), is listed as discontinued by at least one major supplier (CymitQuimica, Ref. 10-F727440) and is available from fewer commercial sources. The propanoate homolog (CAS 696649-37-3) is similarly not widely stocked. This procurement landscape means that CAS 332026-91-2 represents the most reliably accessible member of the 4-amino-1,2,5-oxadiazol-3-yl benzimidazole acetic acid series, with documented purity and commercial continuity.

Research chemical procurement Purity specification Supplier comparison

Antimicrobial MIC Benchmarking of Benzimidazole-Oxadiazole Scaffold Derivatives

A systematic study of benzimidazole-oxadiazole hybrid compounds reported that Compound Va (a nitro-substituted derivative) exhibited MIC values of 15.62 µg/mL against both S. aureus and E. coli, outperforming the ciprofloxacin standard under the same assay conditions [1]. A broader series of benzimidazole-oxadiazole hybrids (22 compounds) were evaluated for antibacterial and antifungal activity, with several analogues demonstrating low-micromolar MICs against clinically relevant Gram-positive and Gram-negative bacteria [2]. While CAS 332026-91-2 itself has not been directly tested in published antimicrobial MIC assays, the ethyl ester functionality provides a reactive handle for generating amide libraries that can be screened against this established class-level benchmark of 15.62 µg/mL for the most potent benzimidazole-oxadiazole hybrid to date.

Antimicrobial screening MIC determination Benzimidazole-oxadiazole hybrids

Optimal Research and Industrial Application Scenarios for Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate (CAS 332026-91-2)


Medicinal Chemistry: Generation of BChE Inhibitor Libraries for Alzheimer's Disease Drug Discovery

CAS 332026-91-2 serves as the optimal starting material for synthesizing selective butyrylcholinesterase inhibitors based on the benzimidazole-oxadiazole scaffold. The ethyl ester can be directly aminolyzed to generate diverse amide libraries, with the validated S16-1029 compound (derived from this same scaffold) demonstrating eqBChE IC₅₀ = 11.35 nM, hBChE IC₅₀ = 48.1 nM, oral bioavailability of 48.18%, and blood-brain barrier penetration . The 14-fold solubility enhancement and favorable CYP450/hERG safety profile achieved through structural elaboration of this core make CAS 332026-91-2 the rational procurement choice for any medicinal chemistry program targeting CNS-penetrant BChE inhibitors [1].

Chemical Biology: Synthesis of Activity-Based Probes Targeting Cathepsin B

The furazanobenzimidazole core exhibits a reproducible Cathepsin B IC₅₀ of 50,000 nM in HTS assays, as demonstrated by two independent N1-acetamide derivatives (CID 1205147 and BDBM35515) [2]. CAS 332026-91-2 provides the ethyl ester handle for conjugating fluorophores, biotin tags, or photoaffinity labels to generate Cathepsin B-targeted chemical probes. The modest baseline affinity ensures that the probe scaffold does not saturate the target, while the modular ethyl ester enables systematic linker optimization for imaging or pull-down applications.

Antimicrobial Drug Discovery: Aminolysis-Derived Library Synthesis

Benzimidazole-oxadiazole hybrids have established a class-level antibacterial MIC benchmark of 15.62 µg/mL against S. aureus and E. coli [3]. CAS 332026-91-2 is the preferred procurement intermediate for generating amide libraries via direct reaction of the ethyl ester with primary amines, amines, or hydrazines, enabling systematic exploration of the N1-acetamide substituent space. In contrast, the free acid analog (CAS 296790-01-7) requires additional coupling reagents and is increasingly difficult to source (noted as discontinued by multiple suppliers), making the ethyl ester both synthetically and commercially superior for library production .

Apoptosis Research: Furazanobenzimidazole-Based Tool Compound Development

Patent literature establishes that furazanobenzimidazoles selectively induce apoptosis in cancer cells through a mechanism distinct from that of 1,3,4-oxadiazole benzimidazole hybrids (which act via Topo I or COX-2 inhibition) [4]. CAS 332026-91-2 is the commercially available entry point into this chemotype, suitable for structure-activity relationship studies aimed at optimizing apoptotic potency and selectivity. Procurement of this specific regioisomer ensures that the apoptosis pathway—rather than alternative mechanisms—is being engaged, which is essential for target validation studies in oncology [4].

Quote Request

Request a Quote for Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.